Physicochemical Property Differentiation: 4,5,6-Trimethoxyindolin-3-one vs. 4,5,6-Trimethoxyindoline-2,3-dione
The target compound possesses a distinct physicochemical profile compared to the closely related 4,5,6-trimethoxyindoline-2,3-dione analog (CAS 784-06-5). Key computed properties that differ include hydrogen bond donor/acceptor count and topological polar surface area (TPSA), which are critical determinants of molecular recognition and permeability [1].
| Evidence Dimension | Hydrogen Bond Donor Count / TPSA |
|---|---|
| Target Compound Data | 1 H-Bond Donor, 5 H-Bond Acceptors, 56.8 Ų TPSA |
| Comparator Or Baseline | 4,5,6-Trimethoxyindoline-2,3-dione (CAS 784-06-5): 1 H-Bond Donor, 6 H-Bond Acceptors (est.), Higher TPSA (est.) |
| Quantified Difference | Difference of 1 H-Bond Acceptor and an estimated >5 Ų increase in TPSA for the comparator. |
| Conditions | Computed properties based on molecular structure [1]. |
Why This Matters
Differences in hydrogen bonding capacity and polar surface area directly impact a compound's solubility, membrane permeability, and potential for off-target interactions, making the 3-one derivative a distinct chemical tool from the 2,3-dione analog for both synthetic and biological applications.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18364049, 4,5,6-Trimethoxyindolin-3-one. Retrieved April 21, 2026. View Source
